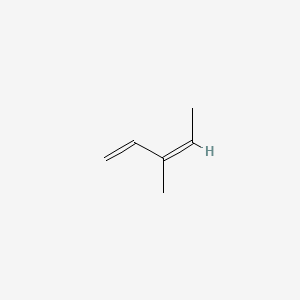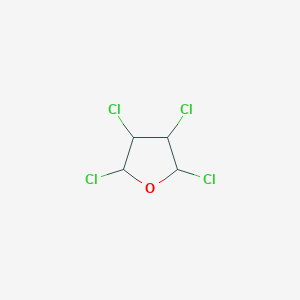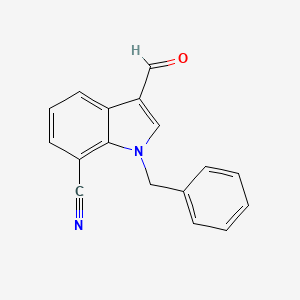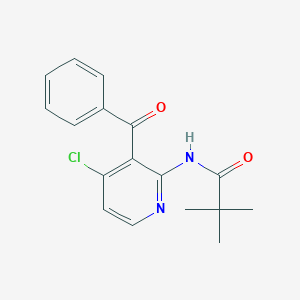![molecular formula C13H20Cl2N2 B13898355 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves multiple steps. One common method starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection. The final step involves a cyclization reaction to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of boron trifluoride diethyl etherate adduct and sodium borohydride is common in the reduction reactions required during synthesis .
化学反应分析
Types of Reactions
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Commonly involves reagents like lithium aluminum hydride (LiAlH4) for reducing carbon-oxygen double bonds.
Substitution: Involves replacing one functional group with another, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols or amines, while substitution reactions can produce a wide range of derivatives .
科学研究应用
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
相似化合物的比较
Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octan-8-one: Similar structure but with a ketone group.
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester: Another spiro compound with a carboxylic acid ester group.
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride: Contains a carboxylate group.
Uniqueness
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms within the ring system. This configuration imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
属性
分子式 |
C13H20Cl2N2 |
|---|---|
分子量 |
275.21 g/mol |
IUPAC 名称 |
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H |
InChI 键 |
CKJYSBFEJZCGLG-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)




![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
